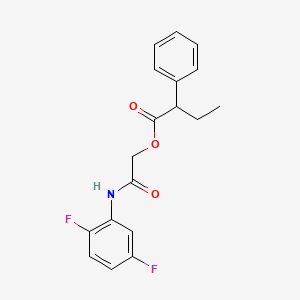![molecular formula C10H16O4 B2886436 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid CAS No. 1520699-87-9](/img/structure/B2886436.png)
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . The compound has a molecular weight of 200.23 g/mol and a molecular formula of C10H16O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid involves the formation of the spirocyclic structure through various organic reactions. One common method includes the use of a double Michael addition reaction, which is catalyst-free and yields high product amounts in a short time. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for 1,9-Dioxaspiro[5This would include optimizing reaction conditions for larger volumes, ensuring the purity of the product, and implementing safety measures to handle the organic solvents and reagents used in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted esters or amides . These products can have different applications depending on their chemical properties and functional groups.
Applications De Recherche Scientifique
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with biological targets through its spirocyclic structure. This structure allows the compound to bind to specific molecular targets and modulate their activity. The pathways involved include binding to enzymes or receptors, leading to changes in their function and downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid include:
1,3-Dioxane derivatives: These compounds have similar cyclic structures and are used in various chemical reactions.
1,3-Dithiane derivatives: Known for their stability and use in organic synthesis.
1,3-Oxathiane derivatives: These compounds exhibit unique stereochemistry and are used in specialized chemical applications.
Uniqueness
This compound is unique due to its spirocyclic structure, which provides distinct conformational and configurational properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.
Propriétés
IUPAC Name |
1,9-dioxaspiro[5.5]undecane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTECNWOKJOJNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B2886357.png)
![6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile](/img/structure/B2886358.png)

![1-Phenyl-3-{[1-(thiophen-2-YL)cyclopropyl]methyl}urea](/img/structure/B2886362.png)
![2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2886363.png)
![2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2886365.png)
![7-(3,4-difluorophenyl)-3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886366.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)
![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)


